molecular formula C20H21NO2 B078684 Moxaverine CAS No. 10539-19-2

Moxaverine

Cat. No. B078684
CAS RN: 10539-19-2
M. Wt: 307.4 g/mol
InChI Key: MYCMTMIGRXJNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Moxaverine's synthesis has been explored through various chemical reactions, including the Rh(iii)-catalyzed C-H activation/cyclization of oximes and alkenes, facilitating regioselective access to complex molecular structures like isoquinolines, which are relevant to moxaverine synthesis (Chen, Qi, Mao, & Cui, 2016).

Molecular Structure Analysis

Research into moxaverine's molecular structure focuses on understanding its interactions and binding affinities within biological systems, although specific details on moxaverine's molecular structure from the provided papers are limited. Insights into related molybdenum compounds can be drawn from studies on molybdenum oxide nanoparticles, which exhibit unique structural properties under different synthesis conditions (Chithambararaj & Bose, 2011).

Chemical Reactions and Properties

Moxaverine's chemical properties, including reactions, can be inferred from studies on similar compounds. For instance, the synthesis and characterization of molybdenum oxide/bipyridine hybrid materials provide insights into the catalytic performance and chemical reactivity of molybdenum-based compounds (Abrantes et al., 2010).

Physical Properties Analysis

Physical properties of moxaverine and related compounds have been studied, particularly in terms of their synthesis and application in various fields. The hydrothermal synthesis of hexagonal and orthorhombic MoO3 nanoparticles highlights the impact of reaction temperature on physical properties like crystal structure and size, which are crucial for understanding moxaverine's behavior in different environments (Chithambararaj & Bose, 2011).

Chemical Properties Analysis

The chemical properties of moxaverine can be paralleled with the study of molybdenum oxide and its variants, which exhibit unique chemical compositions and bonding behaviors. The exploration of molybdenum complexes with hydroxamates, for example, sheds light on the catalytic uses and chemical versatility of molybdenum compounds, offering a window into the chemical properties that moxaverine might exhibit (Maiti et al., 2006).

Scientific Research Applications

  • Moxaverine has been shown to increase choroidal blood flow in patients with age-related macular degeneration (AMD) and primary open angle glaucoma (POAG), as well as in healthy subjects, when administered intravenously (Pemp et al., 2012).

  • The drug's ability to enhance ocular hemodynamics when administered orally has also been researched, with a focus on its impact on retinal blood flow (Palkovits et al., 2011).

  • Moxaverine's tissue distribution in the rabbit eye has been examined, demonstrating its potential for targeting various ocular tissues, including the retina, when applied topically or systemically (Becker et al., 2005).

  • Additional studies have indicated an increase in ocular blood flow after systemic infusion of a single dose of moxaverine in healthy subjects, suggesting its potential therapeutic application in ocular vascular diseases (Garhofer et al., 2007).

  • Contrarily, a study found that orally administered moxaverine did not significantly increase ocular blood flow, which could be attributed to its low bioavailability in this form of administration (Schmidl et al., 2013).

  • Another study on moxaverine demonstrated its efficacy in increasing ocular blood flow in patients with AMD and POAG, as well as in healthy controls, indicating its broader application in ocular perfusion abnormalities (Pemp et al., 2009).

  • An investigation into the effects of oral moxaverine on ocular blood flow in healthy subjects noted that it did not show significant improvements, suggesting the need for further research to understand its variable effects (Lasta et al., 2011).

  • Research on moxaverine's penetration behavior in the eye proposed an in vitro cell model for ocular drug delivery, highlighting its potential for localized treatment applications (Becker, 2006).

Safety And Hazards

The safety data sheet indicates that Moxaverine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

While the future directions of Moxaverine are not explicitly mentioned in the search results, it’s worth noting that the field of controlled drug delivery systems is a promising area for future research . This could potentially include the development of new delivery methods for drugs like Moxaverine.

properties

IUPAC Name

1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-4-16-11-15-12-19(22-2)20(23-3)13-17(15)18(21-16)10-14-8-6-5-7-9-14/h5-9,11-13H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCMTMIGRXJNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1163-37-7 (hydrochloride)
Record name Moxaverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010539192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6057613
Record name Moxaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moxaverine

CAS RN

10539-19-2
Record name Moxaverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10539-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moxaverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010539192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moxaverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12251
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moxaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moxaverine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOXAVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3P08Y1XJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxaverine
Reactant of Route 2
Reactant of Route 2
Moxaverine
Reactant of Route 3
Moxaverine
Reactant of Route 4
Reactant of Route 4
Moxaverine
Reactant of Route 5
Reactant of Route 5
Moxaverine
Reactant of Route 6
Reactant of Route 6
Moxaverine

Citations

For This Compound
154
Citations
H Resch, G Weigert, K Karl, B Pemp… - Acta …, 2009 - Wiley Online Library
… of moxaverine on the ocular circulation. In a study with 32 patients suffering from severe diabetic retinopathy, moxaverine … The results of this study indicate that moxaverine increased …
Number of citations: 25 onlinelibrary.wiley.com
B Pemp, G Garhofer, M Lasta, D Schmidl… - Acta …, 2012 - Wiley Online Library
Purpose: The phosphodiesterase inhibitor moxaverine has been shown to increase choroidal blood flow (BF) in young healthy subjects. The present study was performed to investigate …
Number of citations: 39 onlinelibrary.wiley.com
D Schmidl, B Pemp, M Lasta, A Boltz, S Kaya… - Graefe's Archive for …, 2013 - Springer
… study indicate that orally administered moxaverine does not increase ocular blood flow. This is in contrast to previous findings, where parenteral administration of moxaverine lead to a …
Number of citations: 9 link.springer.com
G Garhofer, H Resch, B Pemp… - … & Visual Science, 2008 - iovs.arvojournals.org
… The present study seeked to investigate whether moxaverine alters ocular blood flow in … of moxaverine in healthy subjects. Further studies are needed to investigate whether moxaverine …
Number of citations: 0 iovs.arvojournals.org
B Pemp, D Schmidl, M Lasta, G Weigert… - … & Visual Science, 2010 - iovs.arvojournals.org
… phosphodiesterase inhibitor moxaverine increases choroidal … Therefore we tested whether moxaverine increases ocular … 150 mg moxaverine was administrated intravenously over 30 …
Number of citations: 0 iovs.arvojournals.org
B PEMP, G GARHOFER, M LASTA… - Acta …, 2009 - Wiley Online Library
… Moxaverine has been shown to increase ocular blood flow in … The present study investigated whether moxaverine alters … of a single dose of moxaverine in patients with POAG, patients …
Number of citations: 0 onlinelibrary.wiley.com
M LASTA, D SCHMIDL, A BOLTZ… - Acta …, 2011 - Wiley Online Library
… between moxaverine and … moxaverine, in contrast to systemic moxaverine, does not increase ocular blood flow. This may be related to the relatively low bioavailability of moxaverine …
Number of citations: 2 onlinelibrary.wiley.com
U Becker, C Ehrhardt, UF Schaefer… - Journal of Ocular …, 2005 - liebertpub.com
Objective: The aim of this study was to determine the tissue distribution and epithelial penetration of moxaverine–hydrochloride (MOX) in the rabbit eye. Methods: For systemic …
Number of citations: 14 www.liebertpub.com
R Mannhold - Arzneimittel-forschung, 1988 - europepmc.org
Vasodilator properties of papaverine and moxaverine have been attributed to an inhibition of cyclic adenosine monophosphate (c-AMP) phosphodiesterase (PDE). The discovery of the …
Number of citations: 17 europepmc.org
H Schmid-Schönbein, S Schröder, R Grebe… - Arzneimittel …, 1988 - europepmc.org
Using a combination of novel techniques to assess quantitatively the shape and the filterability of red blood cells (RBC) after exposure to stress conditions (400 mosmol/l, lactacidosis, …
Number of citations: 10 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.